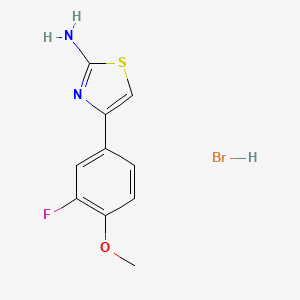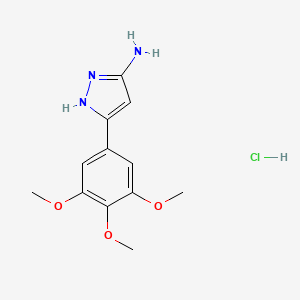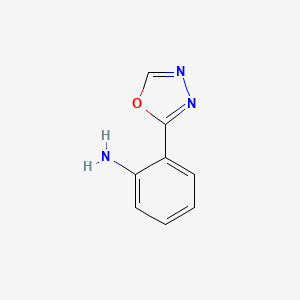
2-(1,3,4-Oxadiazol-2-yl)anilin
Übersicht
Beschreibung
2-(1,3,4-Oxadiazol-2-yl)aniline is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It belongs to the family of 1,2,4-oxadiazoles, which are known for their diverse biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane . This reaction proceeds smoothly at room temperature to afford the compound in high yield . The structure of this compound was confirmed by IR, 1H, and 13C NMR spectroscopy, mass spectrometry, and single crystal X-ray structure determination .Molecular Structure Analysis
The molecular structure of 2-(1,3,4-Oxadiazol-2-yl)aniline was confirmed by various spectral analyses . The X-ray structural analysis of the product indicated that its aromatic rings are approximately co-planar .Chemical Reactions Analysis
A copper-catalyzed domino protocol has been developed for the synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives from simple and available isatins and hydrazides . This domino process integrated consecutive condensation, base-promoted ring-opening, and the key copper-catalyzed decarboxylative coupling for intramolecular C–O bond formation .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1,3,4-Oxadiazol-2-yl)aniline include a molecular weight of 161.16 . The InChI code is 1S/C8H7N3O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H,9H2 .Wissenschaftliche Forschungsanwendungen
Krebstherapie
2-(1,3,4-Oxadiazol-2-yl)anilin: Derivate wurden auf ihr Potenzial als Epidermal Growth Factor Receptor (EGFR)-Inhibitoren untersucht. EGFR spielt eine Schlüsselrolle in der Zellzyklusregulation und ist somit ein Ziel für Krebsmedikamente. Verbindungen mit dieser Struktur zeigten signifikante Aktivität gegen verschiedene Krebszelllinien, einschließlich Prostata-, Lungen- und Leberkrebs. Sie zeigen eine selektive Toxizität gegenüber Krebszellen gegenüber normalen Zellen, was ihr Potenzial als Therapeutika belegt.
Pflanzenschutzmittel
In der Landwirtschaft sind Oxadiazol-Derivate für ihre Rolle bei der Entwicklung von Pestiziden und Insektiziden bekannt. Das Strukturmotiv von Oxadiazolen, einschließlich This compound, ist bekanntlich gegen eine Reihe von Schädlingen wirksam und trägt zum Schutz von Nutzpflanzen und zur Steigerung der Erträge bei.
Materialwissenschaft
Die Synthese von This compound-Derivaten ist in der Materialwissenschaft von entscheidender Bedeutung für die Herstellung neuer Polymere und Beschichtungen . Diese Materialien können einzigartige Eigenschaften wie thermische Stabilität und chemische Beständigkeit aufweisen, was sie für spezielle Anwendungen geeignet macht.
Pharmazeutika
Oxadiazolringe, wie sie in This compound vorkommen, sind in Pharmazeutika aufgrund ihrer bioisosteren Eigenschaften weit verbreitet. Sie werden beim Design von Medikamenten für verschiedene therapeutische Bereiche eingesetzt, darunter antihypertensive, antimikrobielle und krebshemmende Wirkungen.
Biotechnologie
In biotechnologischen Anwendungen werden This compound und seine Derivate auf ihre enzyminhibitorischen Wirkungen untersucht. Sie können beim Design von Enzyminhibitoren eingesetzt werden, die biologische Pfade regulieren, was entscheidend für die Entwicklung neuer Behandlungen und das Verständnis von Krankheitsmechanismen ist.
Umweltwissenschaften
Zu den Umweltanwendungen von This compound-Derivaten gehört ihre Verwendung in umweltfreundlichen synthetischen Ansätzen . Sie können an Reaktionen beteiligt sein, die den Einsatz flüchtiger organischer Lösungsmittel reduzieren, was im Einklang mit den Prinzipien der grünen Chemie steht.
Wirkmechanismus
Mode of Action
The mode of action of 2-(1,3,4-Oxadiazol-2-yl)aniline involves an intramolecular decarboxylative coupling reaction . This reaction is facilitated by electrochemistry and uses isatins as amino-attached C1 sources .
Biochemical Pathways
The compound is synthesized through a domino process integrating consecutive condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling .
Action Environment
The synthesis of the compound involves electrochemistry, suggesting that the reaction conditions could potentially influence its action .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(1,3,4-Oxadiazol-2-yl)aniline plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression regulation, respectively . Additionally, 2-(1,3,4-Oxadiazol-2-yl)aniline exhibits binding interactions with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of 2-(1,3,4-Oxadiazol-2-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses . Furthermore, 2-(1,3,4-Oxadiazol-2-yl)aniline affects gene expression by modulating the activity of transcription factors and epigenetic regulators . These cellular effects highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)aniline involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-(1,3,4-Oxadiazol-2-yl)aniline binds to the active sites of enzymes such as thymidylate synthase and histone deacetylase, leading to their inhibition . Additionally, it can activate or inhibit various signaling pathways by interacting with specific receptors and proteins . These molecular interactions underpin the diverse biological activities of 2-(1,3,4-Oxadiazol-2-yl)aniline.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3,4-Oxadiazol-2-yl)aniline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1,3,4-Oxadiazol-2-yl)aniline remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1,3,4-Oxadiazol-2-yl)aniline vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of 2-(1,3,4-Oxadiazol-2-yl)aniline increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
2-(1,3,4-Oxadiazol-2-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes oxidative metabolism, leading to the formation of metabolites that can further participate in biochemical reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 2-(1,3,4-Oxadiazol-2-yl)aniline, facilitating its conversion into active or inactive forms . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-(1,3,4-Oxadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in certain cellular compartments . The distribution of 2-(1,3,4-Oxadiazol-2-yl)aniline is influenced by its chemical properties, such as solubility and affinity for binding proteins . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 2-(1,3,4-Oxadiazol-2-yl)aniline plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . Targeting signals and post-translational modifications may direct 2-(1,3,4-Oxadiazol-2-yl)aniline to these compartments, influencing its interactions with biomolecules and its overall activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBNRVLITCYWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539876 | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-05-0 | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




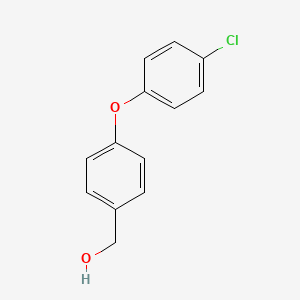






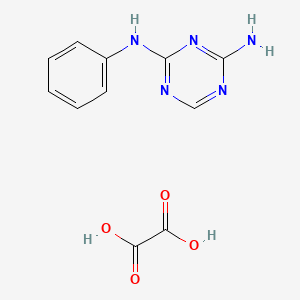
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)
